

Spectroscopic Profile of 2-(Cyclohexyloxy)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Cyclohexyloxy)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-(Cyclohexyloxy)ethanol** (CAS No. 1817-88-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2-(Cyclohexyloxy)ethanol** is summarized in the tables below. These tables provide a quick reference for the key spectral features of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **2-(Cyclohexyloxy)ethanol** exhibits characteristic signals for the cyclohexyloxy and ethanol moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.70	m	2H	-OCH ₂ CH ₂ OH
~3.55	m	2H	-OCH ₂ CH ₂ OH
~3.25	m	1H	-O-CH- (Cyclohexyl)
~2.50	s (broad)	1H	-OH
~1.90 - 1.10	m	10H	Cyclohexyl -CH ₂ -

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, solvent, and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (δ) (ppm)	Assignment
~78.5	-O-CH- (Cyclohexyl)
~70.0	-O-CH ₂ - (Ethanol)
~61.5	HO-CH ₂ - (Ethanol)
~32.0	Cyclohexyl C2/C6
~25.5	Cyclohexyl C4
~24.0	Cyclohexyl C3/C5

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in **2-(Cyclohexyloxy)ethanol**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H Stretch (Alcohol)
~2930, ~2850	Strong	C-H Stretch (Aliphatic)
~1450	Medium	C-H Bend (CH ₂)
~1100	Strong	C-O Stretch (Ether & Alcohol)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2-(Cyclohexyloxy)ethanol** results in characteristic fragmentation patterns. The most abundant ions are listed below.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
83	High	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
57	Medium	[C ₄ H ₉] ⁺ (Fragment of cyclohexyl)
55	High	[C ₄ H ₇] ⁺ (Fragment of cyclohexyl)
45	Medium	[CH ₂ CH ₂ OH] ⁺

Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **2-(Cyclohexyloxy)ethanol** (typically 10-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal reference for chemical shifts ($\delta = 0.00$ ppm). The resulting solution is then transferred to a 5 mm NMR tube.

- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz for ^1H). For ^1H NMR, typical acquisition parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a wider spectral width (e.g., 0-220 ppm) is used with proton decoupling to simplify the spectrum. Data is typically acquired over multiple scans to improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **2-(Cyclohexyloxy)ethanol**, the IR spectrum is typically obtained using the neat liquid. A single drop of the compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
- **Data Acquisition:** The prepared sample is placed in the beam path of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded over a standard range of 4000 to 400 cm^{-1} . A background spectrum of the clean, empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

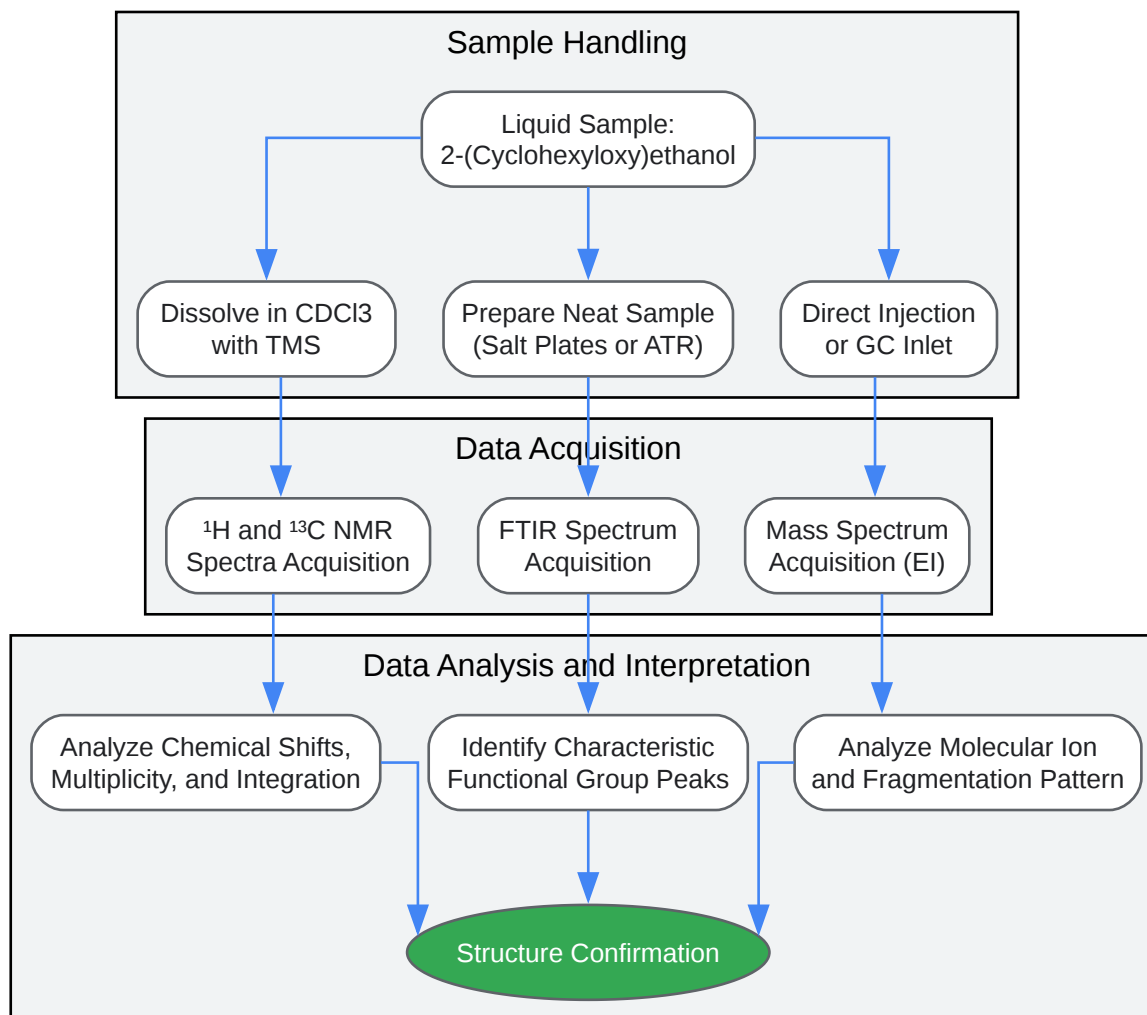
Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The molecules are then ionized, commonly using Electron Ionization (EI) at a standard energy of 70 eV.
- **Data Acquisition:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the relative abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid sample such as **2-(Cyclohexyloxy)ethanol**.

Workflow for Spectroscopic Analysis of 2-(Cyclohexyloxy)ethanol



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Caption: Spectroscopic analysis workflow for **2-(Cyclohexyloxy)ethanol**.

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